molecular formula C12H14N2O4S B14214806 2,4-Imidazolidinedione, 5-ethyl-3-(methylsulfonyl)-5-phenyl- CAS No. 824392-38-3

2,4-Imidazolidinedione, 5-ethyl-3-(methylsulfonyl)-5-phenyl-

Cat. No.: B14214806
CAS No.: 824392-38-3
M. Wt: 282.32 g/mol
InChI Key: KRNWQOXRNZOOKZ-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5-ethyl-3-(methylsulfonyl)-5-phenyl-: is a chemical compound belonging to the class of imidazolidinediones These compounds are known for their diverse applications in various fields, including pharmaceuticals and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5-ethyl-3-(methylsulfonyl)-5-phenyl- typically involves the following steps:

    Formation of the Imidazolidinedione Core: The imidazolidinedione core can be synthesized through the reaction of urea with an appropriate diketone under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using methylsulfonyl chloride in the presence of a base like triethylamine.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation using benzene and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the imidazolidinedione core, potentially converting it to imidazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

2,4-Imidazolidinedione, 5-ethyl-3-(methylsulfonyl)-5-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-ethyl-3-(methylsulfonyl)-5-phenyl- depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Chemical Reactivity: The presence of reactive functional groups (e.g., methylsulfonyl, phenyl) allows the compound to participate in various chemical reactions, facilitating the formation of new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Imidazolidinedione, 5-ethyl-3-methyl-
  • 2,4-Imidazolidinedione, 5-ethyl-3-phenyl-
  • 2,4-Imidazolidinedione, 5-ethyl-3-(methylsulfonyl)-

Uniqueness

2,4-Imidazolidinedione, 5-ethyl-3-(methylsulfonyl)-5-phenyl- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

824392-38-3

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

5-ethyl-3-methylsulfonyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O4S/c1-3-12(9-7-5-4-6-8-9)10(15)14(11(16)13-12)19(2,17)18/h4-8H,3H2,1-2H3,(H,13,16)

InChI Key

KRNWQOXRNZOOKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)S(=O)(=O)C)C2=CC=CC=C2

Origin of Product

United States

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